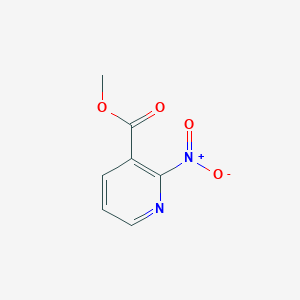

Methyl 2-nitronicotinate

Description

Methyl 2-nitronicotinate is a pyridine derivative featuring a nitro group at the 2-position and a methoxycarbonyl (methyl ester) group at the 3-position. The compound’s structural analogs, however, are better characterized, enabling comparative analysis of substituent effects on reactivity, stability, and applications.

Properties

IUPAC Name |

methyl 2-nitropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-13-7(10)5-3-2-4-8-6(5)9(11)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHJKFWEWKAWDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901291516 | |

| Record name | Methyl 2-nitro-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54973-79-4 | |

| Record name | Methyl 2-nitro-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54973-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-nitro-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-nitronicotinate can be synthesized through several methods. One common synthetic route involves the nitration of methyl nicotinate. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents, and the process is carried out under controlled temperature conditions to ensure the selective nitration at the second position of the pyridine ring .

Industrial Production Methods: In an industrial setting, the production of methyl 2-nitronicotinate may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-nitronicotinate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Hydrolysis: Aqueous acid or base solutions.

Major Products Formed:

Reduction: Methyl 2-aminonicotinate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-nitronicotinic acid.

Scientific Research Applications

Methyl 2-nitronicotinate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is utilized in the development of novel materials with specific properties.

Pharmaceuticals: It serves as a precursor for the synthesis of biologically active compounds.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of methyl 2-nitronicotinate is primarily related to its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the ester group can be hydrolyzed to release the corresponding acid. These transformations enable the compound to interact with biological molecules and pathways, making it useful in biochemical studies .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural and molecular features of Methyl 2-nitronicotinate and its analogs:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| Methyl 2-nitronicotinate | - | C7H6N2O4 | ~182.13 | 2-NO₂, 3-COOCH₃ |

| Methyl 2-hydroxy-5-nitronicotinate | 89910-50-9 | C7H6N2O5 | 198.13 | 2-OH, 5-NO₂, 3-COOCH₃ |

| Ethyl 2-hydroxy-5-nitronicotinate | 156896-54-7 | C8H8N2O5 | 212.16 | 2-OH, 5-NO₂, 3-COOC₂H₅ |

| Methyl 2-amino-5-nitronicotinate | 88312-64-5 | C7H7N3O4 | 197.15 | 2-NH₂, 5-NO₂, 3-COOCH₃ |

| Methyl 6-chloro-5-nitronicotinate | 104086-21-7 | C7H5ClN2O4 | 216.58 | 6-Cl, 5-NO₂, 3-COOCH₃ |

| 2-Methyl-5-nitronicotinonitrile | 60915-14-2 | C7H5N3O2 | 163.13 | 2-CH₃, 5-NO₂, 3-CN |

Key Observations :

- Substituent Effects: Electron-Withdrawing Groups (NO₂, CN): The nitro group enhances electrophilic reactivity, while the nitrile group (in 2-Methyl-5-nitronicotinonitrile) introduces additional π-electron deficiency, favoring nucleophilic substitution or cyclization reactions . Hydroxyl vs. Methyl 2-amino-5-nitronicotinate’s NH₂ group may participate in condensation or diazotization reactions, expanding its utility in heterocyclic synthesis . Halogenation: The chloro substituent in Methyl 6-chloro-5-nitronicotinate introduces steric and electronic effects, making it a candidate for cross-coupling reactions .

Stability and Reactivity

- Methyl 2-hydroxy-5-nitronicotinate : Stability data are unavailable, but the hydroxyl group may render it susceptible to oxidation or ester hydrolysis under acidic/basic conditions .

- Ethyl 2-hydroxy-5-nitronicotinate: Decomposes under heat to release CO, CO₂, and NOₓ, indicating thermal instability .

- Methyl 2-amino-5-nitronicotinate: No stability data, but its amino group likely increases susceptibility to electrophilic attack compared to nitro derivatives .

Biological Activity

Methyl 2-nitronicotinate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant data.

Chemical Structure and Properties

Methyl 2-nitronicotinate is classified as a nitro derivative of pyridine. Its molecular formula is , with a structure that includes a pyridine ring substituted with a nitro group at the 2-position. This configuration is crucial for its biological activity, as it influences the compound's interaction with various biological targets.

The biological activity of methyl 2-nitronicotinate can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have demonstrated that methyl 2-nitronicotinate exhibits significant antimicrobial properties against various pathogens. It has been shown to inhibit bacterial growth, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This suggests its utility in treating inflammatory diseases.

- Nicotinic Acetylcholine Receptor Modulation : Methyl 2-nitronicotinate interacts with nicotinic acetylcholine receptors (nAChRs), which are involved in neurotransmission. This interaction may influence cognitive functions and has implications for neurodegenerative diseases.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of methyl 2-nitronicotinate against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, indicating potent antibacterial effects.

- Anti-inflammatory Research : In an experimental model of arthritis, methyl 2-nitronicotinate was administered to rats. Results showed a significant reduction in paw swelling and inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

- Neuroprotective Studies : Research conducted on neuroblastoma cell lines indicated that methyl 2-nitronicotinate could enhance cell viability under oxidative stress conditions, highlighting its neuroprotective properties.

Biological Activity Summary

Research Findings

Recent studies have focused on the synthesis and optimization of methyl 2-nitronicotinate derivatives to enhance its biological activity. For instance, modifications at the pyridine ring have led to compounds with improved potency against specific bacterial strains and enhanced anti-inflammatory effects.

Synthesis Techniques

The synthesis of methyl 2-nitronicotinate typically involves:

- Nitration of Nicotinic Acid Derivatives : This method allows for the introduction of the nitro group at the desired position on the pyridine ring.

- Esterification Reactions : Converting nicotinic acid into its methyl ester form enhances lipophilicity and bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-nitronicotinate, and how should its purity be validated?

- Methodological Answer : Methyl 2-nitronicotinate can be synthesized via nitration of methyl nicotinate derivatives under controlled conditions (e.g., nitric acid/sulfuric acid mixtures at low temperatures). Purity validation should include HPLC analysis (≥95% purity threshold) and spectroscopic characterization (¹H/¹³C NMR, IR). Ensure proper quenching of excess nitrating agents to avoid side reactions. For reproducibility, document reagent stoichiometry, temperature gradients, and purification steps (e.g., recrystallization solvents) in alignment with IUPAC guidelines .

- Safety Note : Follow spill containment protocols (sand/vermiculite absorption) and avoid drain disposal due to nitro compound toxicity .

Q. What safety protocols are critical when handling Methyl 2-nitronicotinate in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis and handling. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles. In case of skin contact, rinse immediately with water for 15 minutes and consult a physician. Store in airtight containers away from reducing agents to prevent explosive decomposition . Environmental precautions: Neutralize spills with alkaline solutions (e.g., sodium bicarbonate) before disposal via licensed waste management services .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for Methyl 2-nitronicotinate derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomeric equilibria or solvent effects. Validate data by:

- Repeating experiments under inert atmospheres (to exclude oxidation artifacts).

- Cross-referencing with computational predictions (e.g., DFT-based NMR chemical shift calculations).

- Comparing melting points and chromatographic retention times with literature values. If inconsistencies persist, conduct X-ray crystallography for structural confirmation .

- Data Reporting : Clearly distinguish raw data from interpreted results in publications, per guidelines for avoiding overgeneralization .

Q. What computational strategies predict the reactivity of Methyl 2-nitronicotinate in nucleophilic aromatic substitution reactions?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying electron-deficient positions prone to nucleophilic attack.

- Simulate reaction pathways using software like Gaussian or ORCA, incorporating solvent effects (e.g., DMSO or ethanol continuum models).

- Validate predictions with kinetic studies (e.g., monitoring reaction progress via UV-Vis spectroscopy under varying pH/temperature conditions).

- Best Practices : Archive computational parameters (basis sets, convergence criteria) in supplementary materials to enable replication .

- Best Practices : Archive computational parameters (basis sets, convergence criteria) in supplementary materials to enable replication .

Q. How should researchers design experiments to assess the ecological impact of Methyl 2-nitronicotinate?

- Methodological Answer :

- Acute Toxicity : Use Daphnia magna or Vibrio fischeri bioassays to estimate EC₅₀ values.

- Degradation Studies : Conduct photolysis (UV exposure) and hydrolysis (pH 3–9 buffers) experiments, analyzing degradation products via LC-MS.

- Soil Mobility : Perform column chromatography with soil samples to measure adsorption coefficients (Kd).

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.